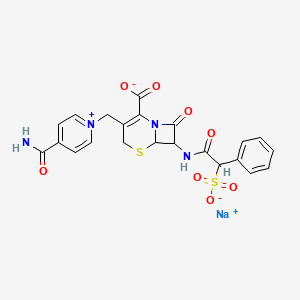

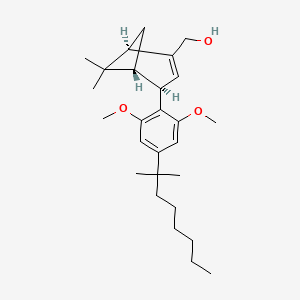

HU-308

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es altamente selectivo para el receptor CB2, con una selectividad más de 5.000 veces mayor para el receptor CB2 que para el receptor CB1 . Este compuesto se sintetizó y caracterizó por primera vez a finales de la década de 1990 en el laboratorio de Raphael Mechoulam en la Universidad Hebrea de Jerusalén .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Onternabez implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de Onternabez sigue rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El proceso se supervisa cuidadosamente para garantizar la coherencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Onternabez se somete a varias reacciones químicas, entre ellas:

Oxidación: Onternabez puede oxidarse para formar diferentes derivados, que pueden tener diferentes grados de actividad en el receptor CB2.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Onternabez, lo que podría alterar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que implican Onternabez incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios disolventes orgánicos. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para lograr los resultados deseados .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son típicamente derivados de Onternabez con grupos funcionales modificados. Estos derivados a menudo se prueban para determinar su actividad en el receptor CB2 para identificar posibles nuevos agentes terapéuticos .

Aplicaciones Científicas De Investigación

Onternabez tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como herramienta para estudiar las relaciones estructura-actividad de los cannabinoides y sus interacciones con el receptor CB2.

Biología: Se emplea en la investigación para comprender el papel del receptor CB2 en diversos procesos biológicos, como la respuesta inmunitaria y la inflamación.

Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades como el dolor, la inflamación y las enfermedades neurodegenerativas.

Mecanismo De Acción

Onternabez ejerce sus efectos uniéndose selectivamente y activando el receptor CB2. Este receptor se encuentra principalmente en los tejidos periféricos, incluido el sistema inmunitario. La activación del receptor CB2 por Onternabez conduce a efectos antiinflamatorios e inmunomoduladores. Las vías moleculares implicadas incluyen la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de las cinasas de proteínas activadas por mitógenos (MAPK) .

Comparación Con Compuestos Similares

Onternabez es único en su alta selectividad para el receptor CB2 en comparación con otros cannabinoides. Compuestos similares incluyen:

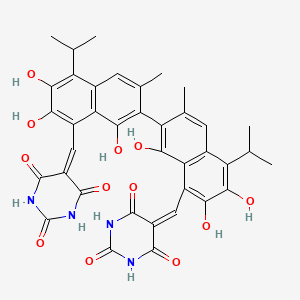

Dimetil éter de cannabidiol: Otro cannabinoide sintético con actividad en el receptor CB2.

Diacetato de cannabidiol: Un derivado del cannabidiol con grupos funcionales modificados.

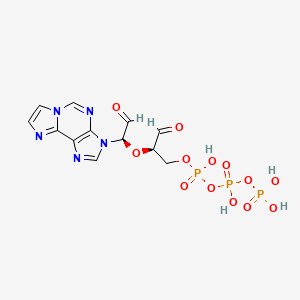

HU-210: Un potente agonista tanto para los receptores CB1 como CB2, a diferencia de Onternabez, que es altamente selectivo para CB2.

HU-320: Otro cannabinoide con actividad en el receptor CB2 pero con diferentes propiedades farmacológicas.

HU-211: Un cannabinoide sintético con propiedades neuroprotectoras

Onternabez destaca por su alta selectividad para el receptor CB2, lo que lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas .

Propiedades

Número CAS |

1220887-84-2 |

|---|---|

Fórmula molecular |

C27H42O3 |

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

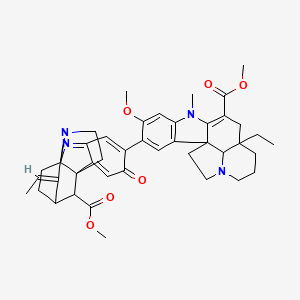

[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |

InChI |

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1 |

Clave InChI |

CFMRIVODIXTERW-BHIFYINESA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |

SMILES isomérico |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC |

SMILES canónico |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |

Sinónimos |

icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)- HU 308 HU 433 HU-308 HU308 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![4-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B1233224.png)